![molecular formula C8H7BO2S2 B142492 2,2'-Bithiophene-5-boronic acid CAS No. 132898-95-4](/img/structure/B142492.png)
2,2'-Bithiophene-5-boronic acid
Overview
Description
2,2’-Bithiophene-5-boronic acid is an organic compound with the molecular formula C8H7BO2S2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 2,2’-Bithiophene-5-boronic acid involves various chemical reactions. It has been used in Suzuki-Miyaura cross-coupling reactions . The influence of different alkyl bromides and iodides on the yield of this reaction has been tested .Molecular Structure Analysis
The molecular structure of 2,2’-Bithiophene-5-boronic acid is represented by the SMILES stringCC1(C)OB(OC1(C)C)C1=CC=C(S1)C1=CC=CS1
. The compound has a molecular weight of 292.22 g/mol . Chemical Reactions Analysis
The compound is involved in various chemical reactions. It has been used in Suzuki-Miyaura cross-coupling reactions . The compound does not undergo hazardous reactions under normal processing .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 416.1±55.0 °C at 760 mmHg, and a flash point of 205.5±31.5 °C . It has a molar refractivity of 54.3±0.4 cm3 .Scientific Research Applications
Organic Synthesis
“2,2’-Bithiophene-5-boronic acid” is used in organic synthesis . It’s a key component in the synthesis of various organic compounds due to its unique chemical structure and reactivity .
Ambipolar Field-Effect Transistor
This compound is used in the development of solution-processed ambipolar field-effect transistors . These transistors have applications in digital circuits and display technologies .
Light Harvesting Small Molecules
“2,2’-Bithiophene-5-boronic acid” is used in the creation of light harvesting small molecules for use in solution-processed small molecule bulk heterojunction solar cell devices . These solar cells are more efficient and cost-effective than traditional solar cells .
Light-Emitting Diode (OLED) Materials
This compound is used in the production of materials for light-emitting diodes (OLEDs) . OLEDs are used in various display and lighting applications due to their high efficiency and flexibility .
RAFT Polymerization
“2,2’-Bithiophene-5-boronic acid” is used in the synthesis of unsymmetric substituted benzothiadiazole-containing vinyl monomers for RAFT polymerization . RAFT polymerization is a powerful technique for controlling the molecular weight and architecture of polymers .
Chemical Research
Due to its unique chemical properties, “2,2’-Bithiophene-5-boronic acid” is often used in chemical research, particularly in the study of boronic acids and their derivatives .
Mechanism of Action
Target of Action
The primary targets of 2,2’-Bithiophene-5-boronic acid are organic groups involved in transition metal catalyzed carbon–carbon bond forming reactions, particularly in Suzuki–Miyaura (SM) cross-coupling .
Mode of Action
The compound interacts with its targets through a process called transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium . This process is part of the SM cross-coupling reaction, which is widely applied in organic synthesis .
Biochemical Pathways
The affected pathways primarily involve carbon–carbon bond formation. The compound’s role in SM cross-coupling contributes to the creation of new carbon–carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .
Pharmacokinetics
It’s worth noting that boronic esters, such as this compound, are generally stable, easy to purify, and often commercially available .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific context of its use. In the context of SM cross-coupling, the result is the formation of new carbon–carbon bonds .
Action Environment
The efficacy and stability of 2,2’-Bithiophene-5-boronic acid can be influenced by various environmental factors. For instance, the rate of release of the active boronic acid can affect the yield of the SM cross-coupling reaction .
Safety and Hazards
2,2’-Bithiophene-5-boronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
properties
IUPAC Name |
(5-thiophen-2-ylthiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHSULIZZOEBDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=CS2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380065 | |
Record name | 2,2'-Bithiophene-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bithiophene-5-boronic acid | |
CAS RN |
132898-95-4 | |
Record name | 2,2'-Bithiophene-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Bithiophene-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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